molecular formula C11H12FNO B3027193 4-Cyclopropyl-2-fluoro-6-methylbenzamide CAS No. 1242156-52-0

4-Cyclopropyl-2-fluoro-6-methylbenzamide

Cat. No. B3027193
CAS RN: 1242156-52-0
M. Wt: 193.22
InChI Key: BCXWTGJFSUBFML-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-fluoro-6-methylbenzamide is a chemical compound with the CAS Number: 1242156-52-0. It has a molecular weight of 193.22 and a linear formula of C11H12FNO . The compound is typically stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The molecular structure of 4-Cyclopropyl-2-fluoro-6-methylbenzamide is represented by the formula C11H12FNO . It has an average mass of 193.217 Da and a mono-isotopic mass of 193.090286 Da .


Physical And Chemical Properties Analysis

4-Cyclopropyl-2-fluoro-6-methylbenzamide has a molecular weight of 193.22 . It is typically stored in a dry environment at 2-8°C . The compound can exist in either a solid or liquid physical form .

Scientific Research Applications

Radiosynthesis and PET Ligand Development

4-Cyclopropyl-2-fluoro-6-methylbenzamide and its derivatives have been studied for their potential in developing positron emission tomography (PET) ligands. Yamasaki et al. (2011) focused on developing a new PET ligand, [(18)F]FITM, for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in the brain, using a compound structurally similar to 4-Cyclopropyl-2-fluoro-6-methylbenzamide (Yamasaki et al., 2011). Another study by Fujinaga et al. (2012) evaluated the utility of [(18)F]FITM as a PET ligand in rat and monkey brains for imaging mGluR1 (Fujinaga et al., 2012).

Electrochemical Studies

Srinivasu et al. (1999) conducted electrochemical studies on derivatives of 4-Cyclopropyl-2-fluoro-6-methylbenzamide, exploring their electrochemical mechanisms and potential applications in quantitative analysis (Srinivasu et al., 1999).

Antimicrobial and Antitumor Activities

A study by Bouzard et al. (1992) explored derivatives of 4-Cyclopropyl-2-fluoro-6-methylbenzamide for their in vitro and in vivo antibacterial activities, identifying promising candidates for therapeutic agents (Bouzard et al., 1992). In addition, Hutchinson et al. (2001) synthesized and evaluated fluorinated derivatives for their cytotoxic activities, identifying potential antitumor agents (Hutchinson et al., 2001).

Insecticidal Activities

Luo et al. (2020) synthesized meta-diamide compounds containing the cyclopropyl group, including derivatives of 4-Cyclopropyl-2-fluoro-6-methylbenzamide, and evaluated their insecticidal activities (Luo et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it can be harmful if swallowed and can cause skin and eye irritation and respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

4-cyclopropyl-2-fluoro-6-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-6-4-8(7-2-3-7)5-9(12)10(6)11(13)14/h4-5,7H,2-3H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXWTGJFSUBFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)N)F)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901276526
Record name 4-Cyclopropyl-2-fluoro-6-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1242156-52-0
Record name 4-Cyclopropyl-2-fluoro-6-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242156-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclopropyl-2-fluoro-6-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2-fluoro-6-methylbenzamide (10 g), cyclopropylboronic acid (4.87 g, 1.25 eq), tricyclohexylphosphine (725 mg, 0.06 eq), tris (dibenzyllideneacetone)dipalladium(0) chloroform adduct (446 mg, 0.01 eq) and potassium carbonate (17.9 g, 3 eq) in toluene (100 ml) and water (10 ml) was stirred under reflux in an inert (nitrogen) environment for about 24 h. The reaction mixture was then cooled to about 60° C. and treated with 10% aqueous ammonium hydroxide (60 ml) and then with ethyl acetate (60 ml). Layers were separated, the organic phase was washed with brine and filtered to remove particulate material. The extract was concentrated under reduced pressure to about 30 ml to obtain a slurry. This was diluted with heptane (80 ml) and ethyl acetate (20 ml) and then heated to reflux to dissolve all solids. The resulting solution cooled slowly to room temperature to allow the product to crystallize out. The precipitated product was isolated by filtration, washed with ethyl acetate-heptane (1:1) mixture (60 ml), dried under vacuum at about 60° C. to obtain 6.85 g (82.3% isolated yield) of product.
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
4.87 g
Type
reactant
Reaction Step Two
Quantity
725 mg
Type
reactant
Reaction Step Two
[Compound]
Name
(dibenzyllideneacetone)dipalladium(0) chloroform
Quantity
446 mg
Type
reactant
Reaction Step Three
Quantity
17.9 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven
Quantity
80 mL
Type
solvent
Reaction Step Eight
Quantity
20 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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